Xylosan

描述

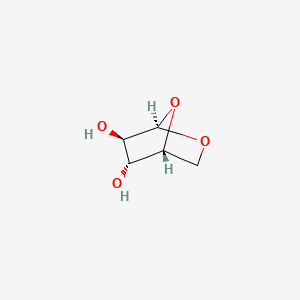

Structure

3D Structure

属性

IUPAC Name |

(1R,4R,5R,6R)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-3-2-1-8-5(9-2)4(3)7/h2-7H,1H2/t2-,3+,4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJJPEGOLXZHDM-KKQCNMDGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O1)O2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@H]([C@H](O1)O2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030107 | |

| Record name | Xylosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51246-91-4, 51246-94-7 | |

| Record name | 1,5-Anhydro-β-D-xylofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51246-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Anhydroarabinofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylosan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYLOSAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35V9MT8B2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Pharmacological Profile of Xylazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Xylazine. While the query specified "Xylosan," it is important to clarify that this compound is a trade name for a veterinary pharmaceutical product. The active ingredient responsible for its therapeutic effects is Xylazine hydrochloride.[1] This document will focus on the core compound, Xylazine, detailing its chemical structure, physicochemical properties, synthesis, analytical methods, and mechanism of action.

Chemical Structure and Nomenclature

Xylazine is a potent α2-adrenergic receptor agonist with a chemical structure analogous to clonidine.[2][3] It is classified as a methylbenzene compound where 1,3-dimethylbenzene is substituted by a 5,6-dihydro-4H-1,3-thiazin-2-ylnitrilo group at the second position.[4][5]

The IUPAC name for Xylazine is N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.[4][5] It is commonly used in its hydrochloride salt form, Xylazine hydrochloride.[6]

Synonyms: [6]

-

BAY 1470

-

Rompun

-

AnaSed

-

Sedazine

-

Chanazine

-

Celactal

-

2-(2,6-Dimethylphenylamino)-5,6-dihydro-4H-1,3-thiazine

Physicochemical and Pharmacological Data

The following tables summarize key quantitative data for Xylazine and its hydrochloride salt.

| Identifier | Value | Reference |

| CAS Number | 7361-61-7 | [7] |

| Molecular Formula | C₁₂H₁₆N₂S | [4][7] |

| Molecular Weight | 220.33 g/mol | [4][7] |

| IUPAC Name | N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | [4] |

| Melting Point | 140 °C | [2] |

| Solubility | Soluble in methanol (B129727) (50 mg/ml), dilute HCl, and chloroform. Practically insoluble in water and alkali solutions. | [2] |

| pKa | 7.67 ± 0.20 | [2] |

| LogP | 2.8 | [4] |

| Pharmacological Parameter | Value | Species | Reference |

| Kᵢ (α₂-adrenergic receptor) | 194 nM | Not Specified | [2] |

| LD₅₀ (intramuscular) | 47 mg/kg | Dog | |

| LD₅₀ (oral) | 157.2 mg/kg | Mouse | [8] |

| LD₅₀ (oral, with fentanyl) | 32.0 mg/kg | Mouse | [8] |

Experimental Protocols

Synthesis of Xylazine

This protocol describes a common method for the synthesis of Xylazine.

Materials:

-

2,6-Dimethylphenylisothiocyanate

-

3-Amino-1-propanol

-

Ether

-

Concentrated hydrochloric acid

-

Sodium hydroxide (B78521) (dilute solution)

-

Ethanol

-

Water

-

Charcoal

Procedure:

-

Add 2,6-Dimethylphenylisothiocyanate (15.0 g, 0.093 mole) to a solution of 3-amino-1-propanol (6.9 g, 0.093 mole) in 60 ml of ether.

-

Heat the mixture to reflux for 30 minutes.

-

Evaporate the ether from the reaction mixture.

-

Add 60 ml of concentrated hydrochloric acid to the residue and continue refluxing for an additional 30 minutes.

-

Cool the reaction mixture and add 60 ml of water.

-

Filter the mixture to remove any insoluble impurities.

-

Make the filtrate basic by adding a dilute sodium hydroxide solution, which will cause the product to precipitate.

-

Collect the precipitate by filtration and wash it thoroughly with water.

-

Recrystallize the crude product from an ethanol-water mixture with charcoal to obtain pure Xylazine. The expected yield is approximately 80-93%, with a melting point of 136-138°C.

Analysis of Xylazine in Blood Samples by SPE and LC-MS/MS

This protocol outlines a procedure for the extraction and quantification of Xylazine from blood samples.

Sample Pretreatment:

-

In a test tube, combine 0.5 mL of the whole blood sample with 3 mL of 100 mM phosphate (B84403) buffer (pH 6).

Solid-Phase Extraction (SPE):

-

Condition the SPE Column: a. Wash the column with 3 mL of methanol. b. Wash the column with 3 mL of deionized water. c. Equilibrate the column with 3 mL of 100 mM phosphate buffer (pH 6).

-

Load the Sample: a. Load the pretreated blood sample onto the SPE column at a flow rate of 1 to 2 mL/minute.

-

Wash the Column: a. Wash the column with 3 mL of 100 mM HCl in deionized water. b. Wash the column with 3 mL of methanol.

-

Dry the Column: a. Dry the column for at least 10 minutes under full pressure or vacuum.

-

Elute the Analyte: a. Elute Xylazine from the column using 3 mL of a mixture of methanol and ammonium (B1175870) hydroxide (98:2) or dichloromethane, isopropanol, and ammonium hydroxide (78:20:2).

-

Evaporate the Eluate: a. Evaporate the eluate at 40°C under a gentle stream of nitrogen.

-

Reconstitute the Sample: a. Reconstitute the dried residue in 1 mL of a methanol and water mixture (5:95) or another appropriate solvent for LC-MS/MS analysis.[9]

LC-MS/MS Analysis: The reconstituted sample can then be analyzed using a suitable LC-MS/MS system. The specific parameters for the liquid chromatography and mass spectrometry (e.g., column type, mobile phase gradient, ionization mode, and transition monitoring) should be optimized for the instrument being used.

Mechanism of Action and Signaling Pathways

Xylazine primarily functions as an agonist of α2-adrenergic receptors.[2][3] Its binding to these receptors, particularly the α2A subtype in the central nervous system, leads to a decrease in the release of norepinephrine. This reduction in sympathetic outflow results in the sedative, analgesic, and muscle relaxant effects of the drug.[1]

Recent studies have elucidated the involvement of downstream signaling pathways in mediating the effects of Xylazine. One such pathway is the PKA/ERK/CREB signaling cascade. Xylazine has been shown to influence the levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates the activity of Protein Kinase A (PKA). This can subsequently affect the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and the cAMP Response Element-Binding protein (CREB), ultimately influencing gene expression related to sedation and analgesia.

Caption: Xylazine's mechanism of action via the α2-adrenergic receptor.

Additionally, research suggests that Xylazine may also modulate the LKB1-AMPK signaling pathway in the central nervous system, contributing to its analgesic effects.

Conclusion

Xylazine is a pharmacologically active compound with a well-defined chemical structure and mechanism of action. This guide has provided an in-depth overview of its key properties, synthesis, and analytical methods, which are essential for researchers and professionals in the field of drug development and pharmacology. A thorough understanding of Xylazine's chemical and biological profile is crucial for its safe and effective use in veterinary medicine and for further investigation into its pharmacological effects.

References

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. Xylazine | 7361-61-7 [chemicalbook.com]

- 3. Xylazine - Wikipedia [en.wikipedia.org]

- 4. Xylazine | C12H16N2S | CID 5707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sciex.com [sciex.com]

- 6. Synthesis and Biochemical Effects of Xylazine_Chemicalbook [chemicalbook.com]

- 7. Xylazine synthesis - chemicalbook [chemicalbook.com]

- 8. Xylazine Poisoning in Clinical and Forensic Practice: Analysis Method, Characteristics, Mechanism and Future Challenges [mdpi.com]

- 9. unitedchem.com [unitedchem.com]

An In-depth Technical Guide to Xylosan (1,4-anhydro-α-D-xylopyranose)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylosan, systematically known as 1,4-anhydro-α-D-xylopyranose, is a dehydrated derivative of the pentose (B10789219) sugar xylose. It is a notable product of the pyrolysis of hemicellulose, a major component of lignocellulosic biomass. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, and available information on its biological significance and related experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals in the fields of carbohydrate chemistry, biomass valorization, and drug development.

Chemical and Physical Properties

This compound is a bicyclic monosaccharide with a rigid structure. While extensive experimental data for this compound is limited in publicly accessible literature, its fundamental properties can be summarized. For comparative purposes, data for the related compound α-D-xylopyranose is also included where specific data for this compound is unavailable.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (1,4-anhydro-α-D-xylopyranose) | α-D-Xylopyranose | Source |

| Molecular Formula | C₅H₈O₄ | C₅H₁₀O₅ | [1] |

| Molar Mass | 132.115 g/mol | 150.13 g/mol | [1] |

| IUPAC Name | (1R,4R,5R,6R)-2,7-Dioxabicyclo[2.2.1]heptane-5,6-diol | (2S,3R,4S,5R)-oxane-2,3,4,5-tetrol | [1] |

| Melting Point | Data not available | 146-147 °C | [2] |

| Boiling Point | Data not available | 415.5 °C at 760 mmHg | [2] |

| Density | Data not available | 1.0348952 g/cm³ at 20 °C | [2] |

| Solubility | Soluble in DMSO and MeOH | Water: 1218.61 g/L, Ethanol: 4.61 g/L, Methanol: 21.06 g/L | [3][4] |

| Specific Rotation | Data not available | Data not available |

Biological Activity and Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the specific biological activities of this compound (1,4-anhydro-α-D-xylopyranose) and its effects on cellular signaling pathways. While research exists on the biological roles of xylose and its derivatives, direct studies on this compound are lacking.

Some studies have explored the antimicrobial and mutagenic activity of certain D-xylopyranosides, but these are structurally different from this compound.[5] The biological process of O-xylosylation, which involves the attachment of xylose to proteins, is a known post-translational modification but does not directly describe the bioactivity of free this compound.

Future research is warranted to explore the potential pharmacological effects of this compound, including its potential as an enzyme inhibitor, its interaction with cell surface receptors, and its influence on intracellular signaling cascades. Given its structural rigidity compared to its parent sugar, this compound may exhibit unique biological properties.

Experimental Protocols

Synthesis of Anhydro Sugars

A potential synthetic route to this compound could involve the selective protection of the hydroxyl groups of D-xylose, followed by the activation of the C-4 hydroxyl group (e.g., as a tosylate or mesylate) and the anomeric position to facilitate intramolecular cyclization.

Production via Pyrolysis of Hemicellulose/Xylan

This compound is a known product of the pyrolysis of hemicellulose and its primary component, xylan.[1] The experimental setup for producing this compound via this method typically involves the high-temperature heating of the biomass in an inert atmosphere.

Experimental Workflow for Pyrolysis of Xylan:

Caption: General workflow for the production of this compound via pyrolysis of xylan.

The yield and composition of the resulting bio-oil, which contains this compound, are highly dependent on factors such as the pyrolysis temperature, heating rate, and the specific composition of the hemicellulose source.[8]

Characterization Techniques

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.3.2. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. The electron ionization (EI) mass spectrum would show a molecular ion peak at m/z 132, corresponding to the molecular formula C₅H₈O₄. The fragmentation pattern would be characteristic of the bicyclic anhydro sugar structure.

Logical Fragmentation Pathway for this compound:

Caption: A logical fragmentation pathway for this compound in mass spectrometry.

Conclusion and Future Directions

This compound (1,4-anhydro-α-D-xylopyranose) is a readily accessible anhydrosugar derivable from abundant biomass. However, a comprehensive understanding of its properties and potential applications is currently limited by a lack of dedicated research. While its physicochemical properties can be inferred from related structures, detailed experimental characterization is needed.

The most significant knowledge gap lies in the biological activity of this compound. Its unique and rigid structure may confer specific interactions with biological macromolecules, a hypothesis that warrants thorough investigation. Future research should focus on:

-

Detailed Physicochemical Characterization: Experimental determination of melting point, boiling point, density, water solubility, and specific rotation.

-

Biological Screening: A broad-based screening of this compound for various biological activities, including antimicrobial, antiviral, and cytotoxic effects.

-

Enzyme Inhibition Assays: Investigation of this compound as a potential inhibitor of glycosidases and other carbohydrate-modifying enzymes.

-

Cell-Based Assays: Elucidation of the effects of this compound on various cell lines and its potential to modulate specific signaling pathways.

-

Development of Optimized Synthesis Protocols: Establishment of efficient and scalable methods for the chemical synthesis of this compound to facilitate further research.

Addressing these areas will be crucial in unlocking the full potential of this compound as a valuable chemical entity for applications in materials science, biofuels, and pharmacology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hmdb.ca [hmdb.ca]

- 3. alpha-D-Xylopyranose | C5H10O5 | CID 6027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.pdx.edu [web.pdx.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Hemicellulose pyrolysis: mechanism and kinetics of functionalized xylopyranose - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP06094B [pubs.rsc.org]

Unlocking Hemicellulose: A Technical Guide to the Isolation and Discovery of Xylan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemicellulose, the second most abundant polysaccharide in nature after cellulose, represents a significantly underutilized renewable resource. A primary component of hemicellulose is xylan (B1165943), a complex heteropolymer with a backbone of β-(1→4)-linked D-xylose residues. The discovery and efficient isolation of xylan and its derivatives, such as xylooligosaccharides (XOS), are pivotal for advancements in biofuel production, functional foods, and novel therapeutic agents. This technical guide provides an in-depth overview of the core methodologies for the extraction, purification, and characterization of xylan from various biomass sources, alongside an exploration of its biological activities.

I. Discovery and Significance

Xylan was first isolated from wood in the late 19th century.[1] Its structure varies depending on the source, but it is generally composed of a linear backbone of xylose units with various substitutions, including arabinose, glucuronic acid, and acetyl groups.[2] These structural variations influence its physicochemical properties and biological functions. In recent years, the focus has shifted from viewing xylan as a mere structural component of plant cell walls to recognizing its potential as a source of bioactive compounds. Notably, xylooligosaccharides (XOS), derived from the enzymatic or chemical hydrolysis of xylan, have demonstrated prebiotic, immunomodulatory, and antitumor activities.[3][4]

II. Isolation of Xylan from Hemicellulose

The effective isolation of xylan from the complex lignocellulosic matrix is a critical first step. The choice of method depends on the desired purity, yield, and downstream application. The two primary approaches are alkaline extraction and enzymatic hydrolysis.

A. Alkaline Extraction

Alkaline extraction is a widely used method that effectively solubilizes hemicellulose by cleaving the ester linkages between lignin (B12514952) and hemicellulose.

-

Pre-treatment:

-

Wash the milled wood sawdust with distilled water to remove impurities.

-

Dry the washed sawdust at 60°C to a constant weight.

-

-

Alkaline Treatment:

-

Soak the dried sawdust in a 10% (w/w) sodium hydroxide (B78521) (NaOH) solution at a solid-to-liquid ratio of 1:10 (w/v) in an Erlenmeyer flask.

-

For enhanced extraction, autoclave the mixture at 121°C for 15 minutes. Alternatively, for a less harsh extraction, stir the mixture at room temperature for 24 hours on a rotary shaker at 150 rpm.[5]

-

-

Separation:

-

After the treatment, centrifuge the supernatant at 8,000 rpm for 20 minutes to separate the solubilized xylan from the solid residue.

-

-

Precipitation:

-

Acidify the collected supernatant to a pH of 5.0 using 12N hydrochloric acid (HCl).

-

Add 1.5 volumes of 95% ethanol (B145695) to the acidified supernatant to precipitate the xylan.

-

-

Purification and Drying:

-

Wash the precipitated xylan with 70% ethanol to remove residual salts and impurities. Repeat the washing step three times.[2]

-

Air-dry the purified xylan, followed by oven-drying at 60°C for 6 hours.

-

-

Yield Calculation:

-

Weigh the dried xylan and calculate the yield using the following formula:

-

Xylan Yield (%) = (Dry weight of extracted xylan (g) / Initial dry weight of sawdust (g)) x 100

-

-

B. Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder and more specific approach to xylan isolation, primarily yielding xylooligosaccharides. This method utilizes xylan-degrading enzymes, such as endo-xylanases and β-xylosidases.

-

Substrate Preparation:

-

Prepare a solution of previously extracted xylan at a concentration of 100 g/L in a 50 mM citrate (B86180) buffer (pH 5.0).

-

-

Enzymatic Treatment:

-

Add a commercial xylanase enzyme preparation to the xylan solution at a dosage of 500 IU/g of dry substrate.

-

Incubate the mixture at 50°C on a rotary shaker at 250 rpm for up to 48 hours.

-

-

Monitoring and Termination:

-

Withdraw aliquots at desired time intervals to monitor the production of xylose and xylooligosaccharides using techniques like HPLC.

-

To terminate the reaction, heat the mixture to 90-100°C for 10-15 minutes to inactivate the enzymes.[6]

-

-

Product Recovery:

-

The resulting hydrolysate, rich in xylooligosaccharides, can be further purified using methods like membrane filtration or chromatography.

-

III. Quantitative Data on Xylan Extraction

The yield and purity of extracted xylan are crucial metrics for evaluating the efficiency of the isolation process. These parameters vary significantly depending on the biomass source and the extraction method employed.

| Biomass Source | Extraction Method | Key Parameters | Xylan Yield (%) | Purity/Notes | Reference |

| Wood Sawdust | Alkaline Autoclave | 10% NaOH, 121°C, 15 min | 26.13 | - | [5] |

| Wood Sawdust | Alkaline (Room Temp) | 10% NaOH, 24 hrs | 19.34 | - | [5] |

| Sugarcane Bagasse | Alkaline-Sulfite Pretreatment followed by Alkaline Extraction | 40% (w/w) NaOH | 53 | High residual lignin | [2] |

| Sugarcane Bagasse | Alkaline-Sulfite Pretreatment followed by Enzymatic Extraction | Xylanase | 22.1 | Lower lignin contamination | [2] |

| Birch Kraft Pulp | Alkaline Extraction | 1 M NaOH, Room Temp, 1 hr | 16.1 (wt.-%) | High purity | [7] |

| Arecanut Husk | Two-stage Alkaline Pretreatment | 10% NaOH, 65°C, 8h followed by hydrothermal treatment at 121°C for 1h | >94 | High recovery | [8] |

| Palmaria palmata (Red Algae) | Aqueous Extraction | Dried at 100-160°C, Extracted at 95°C | ~40% of final dried extract | High purity | [9] |

IV. Biological Activity and Signaling Pathways

Recent research has highlighted the immunomodulatory effects of xylooligosaccharides (XOS). One of the key mechanisms identified is the interaction of XOS with Toll-like receptor 4 (TLR4).[3][10]

XOS-Mediated TLR4 Signaling Pathway

Xylooligosaccharides have been shown to bind to TLR4, a pattern recognition receptor on the surface of immune cells such as macrophages. This interaction can modulate downstream signaling pathways, leading to a variety of cellular responses, including the regulation of cytokine production.[3][10] Specifically, XOS has been observed to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated cells, suggesting an anti-inflammatory potential.[10]

References

- 1. Xylan Prebiotics and the Gut Microbiome Promote Health and Wellbeing: Potential Novel Roles for Pentosan Polysulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xylan Solubilization from Partially Delignified Biomass, and Residual Lignin Removal from Solubilized Xylan [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Xylans extracted from branches and leaves of Protium puncticulatum: antioxidant, cytotoxic, immunomodulatory, anticoagulant, antitumor, prebiotic activities and their structural characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revistabionatura.com [revistabionatura.com]

- 6. Immunomodulatory activity of acidic xylans in relation to their structural and molecular properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sarjaweb.vtt.fi [sarjaweb.vtt.fi]

- 8. researchgate.net [researchgate.net]

- 9. Simplified, High Yielding Extraction of Xylan/Xylo-Oligosaccharides from Palmaria palmata: The Importance of the Algae Preservation Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant State and TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of Xylosan During Biomass Pyrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal decomposition of biomass, or pyrolysis, is a complex process that yields a diverse array of chemical compounds. Among these, anhydrosugars derived from the hemicellulose fraction are of significant interest as platform molecules for the synthesis of biofuels and specialty chemicals. Xylosan (B1214518), formally known as 1,4-anhydro-D-xylopyranose, is a primary product of xylan (B1165943) pyrolysis, the main component of hemicellulose in hardwoods and agricultural residues. Understanding the intricate mechanisms of its formation is crucial for optimizing pyrolysis processes to maximize its yield and for its subsequent application in various fields, including drug development where sugar-based scaffolds are of growing importance. This technical guide provides an in-depth exploration of the core mechanisms of this compound formation, supported by quantitative data, detailed experimental protocols, and visual representations of the key reaction pathways.

Core Mechanism of this compound Formation

The thermal degradation of xylan to form this compound is not a single-step reaction but rather a cascade of interconnected chemical transformations. The primary pathway involves the initial depolymerization of the xylan backbone, followed by intramolecular rearrangement and dehydration of the resulting xylose units.

The pyrolysis of xylan commences with the cleavage of the β-1,4-glycosidic bonds that link the xylose monomer units. This depolymerization can occur through various mechanisms, including homolytic cleavage and concerted reactions. As the xylan polymer breaks down, it forms shorter xylo-oligosomers and eventually xylose monomers.

A critical intermediate in the formation of this compound is the acyclic form of D-xylose.[1][2][3] Computational studies, particularly those employing density functional theory (DFT), have shown that the ring-opening of the xylopyranose structure is a kinetically favored initial step in the pyrolysis of xylose.[1][3] Once in its acyclic form, the D-xylose molecule can undergo successive cyclization to form the more stable 1,4-anhydro-D-xylopyranose (this compound).[1] This intramolecular cyclization involves the formation of an ether linkage between the C1 and C4 positions of the xylose molecule, accompanied by the elimination of a water molecule.

The overall reaction can be summarized as a series of steps:

-

Depolymerization of Xylan: Cleavage of β-1,4-glycosidic linkages.

-

Formation of Xylose Monomers: Liberation of individual xylose units.

-

Ring-Opening of Xylose: Conversion of the cyclic pyranose form to the acyclic aldehyde form.

-

Intramolecular Cyclization: Formation of the 1,4-anhydro ring structure.

-

Dehydration: Elimination of a water molecule to yield this compound.

The following diagram illustrates the primary reaction pathway from a xylan polymer segment to the formation of this compound.

Quantitative Data on this compound Yield

The yield of this compound from biomass pyrolysis is highly dependent on several factors, including the composition of the feedstock, pyrolysis temperature, heating rate, and the presence of catalysts. While comprehensive datasets are still emerging, studies have provided valuable quantitative insights into the distribution of pyrolysis products from xylan.

| Feedstock | Pyrolysis Temperature (°C) | Heating Rate | Catalyst | Anhydrosugar Yield (relative %) | Other Major Products | Reference |

| Xylan | 500 | Fast | None | 7.66 | Phenolic compounds (27.32%), furans (10.74%), linear ketones (8.53%), linear acids (11.12%) | [4] |

| Xylan | Not specified | Not specified | None | Even distribution among solid, liquid, and gas phases. Condensable oxygenates span C1-C9 range. | Not specified | [5][6] |

| Xylan | 500-700 | Not specified | None | Yields of bio-oil and gas increase with temperature. | Char | [7] |

| Oil Palm Fronds | 500 | Not specified | None | High liquid yield with highly-oxygenated compounds. | Water, biochar, pyrolysis gas | [8] |

| Red-tipped Reed | 500 | Not specified | None | High bio-oil yield. | Biochar, synthesis gas | [9] |

Experimental Protocols

The investigation of this compound formation relies on sophisticated analytical techniques that can probe the complex chemical transformations occurring during pyrolysis. The two primary methods employed are Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA) of Xylan

Objective: To determine the thermal decomposition profile of xylan and identify the temperature ranges of major mass loss events.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of purified xylan (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a controlled, linear heating rate (e.g., 10, 20, or 50 K/min).[10]

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and peak decomposition temperatures. The derivative of the TGA curve (DTG curve) is used to pinpoint the temperatures of maximum mass loss rate, which correspond to the main decomposition stages of hemicellulose.[11]

The following diagram illustrates a typical workflow for TGA.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) of Xylan

Objective: To separate and identify the volatile products, including this compound, formed during the rapid pyrolysis of xylan.

Methodology:

-

Sample Preparation: A microgram-scale sample of xylan is placed in a pyrolysis probe.

-

Pyrolysis: The probe is rapidly heated to a specific pyrolysis temperature (e.g., 500-700°C) for a short duration (seconds). The volatile products are immediately swept into the gas chromatograph by an inert carrier gas (e.g., helium).

-

Gas Chromatography (GC) Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a capillary column like a DB-5ms). The GC oven is programmed with a specific temperature ramp to elute the compounds at different times.

-

Mass Spectrometry (MS) Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and fragments them into characteristic patterns. The mass-to-charge ratio of these fragments is measured, creating a mass spectrum for each compound.

-

Data Analysis: The retention time from the GC and the mass spectrum from the MS are used to identify the individual compounds by comparing them to spectral libraries (e.g., NIST) and known standards. Quantification can be performed by integrating the peak areas of the chromatogram.

The following diagram outlines the workflow for Py-GC/MS analysis.

Factors Influencing this compound Formation

The efficiency of this compound production is a delicate balance of several process parameters.

-

Temperature: Higher pyrolysis temperatures generally favor the fragmentation of larger molecules, which can lead to increased yields of smaller volatile compounds at the expense of anhydrosugars like this compound. However, a certain temperature threshold is required to initiate the depolymerization of xylan. Optimal temperatures for anhydrosugar production are typically in the range of 400-600°C.

-

Heating Rate: Fast heating rates are crucial for maximizing the yield of liquid products, including this compound. Rapid heating minimizes the residence time of the primary pyrolysis products in the hot zone, thereby reducing the likelihood of secondary reactions that can lead to the formation of char and non-condensable gases.

-

Catalysts: The use of catalysts can significantly alter the product distribution of xylan pyrolysis. Acidic catalysts, for instance, can promote dehydration reactions, potentially enhancing the formation of furfural (B47365) over this compound. Conversely, certain metal oxides have been shown to influence the yield of anhydrosugars.[12] The catalytic effect is an active area of research for directing the pyrolysis process towards desired products.[13][14][15][16][17]

Conclusion

The formation of this compound from the pyrolysis of xylan is a multi-step process initiated by the depolymerization of the hemicellulose backbone, followed by the ring-opening of xylose to its acyclic form, and subsequent intramolecular cyclization and dehydration. The yield of this valuable anhydrosugar is intricately linked to pyrolysis conditions such as temperature, heating rate, and the presence of catalysts. A thorough understanding of these mechanisms and influencing factors, aided by advanced analytical techniques like TGA and Py-GC/MS, is paramount for the development of efficient biorefinery processes. For researchers in drug development, the ability to selectively produce and isolate this compound opens up new avenues for the synthesis of novel carbohydrate-based therapeutics and chiral building blocks. Continued research, particularly in the realm of catalytic pyrolysis, holds the key to unlocking the full potential of this compound as a versatile and sustainable chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Ab Initio and Kinetic Modeling of β-d-Xylopyranose under Fast Pyrolysis Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Unravelling the complexity of hemicellulose pyrolysis: Quantitative and detailed product speciation for xylan and glucomannan in TGA and fixed bed reactor [re.public.polimi.it]

- 6. re.public.polimi.it [re.public.polimi.it]

- 7. Co-pyrolysis of Lignocellulosic Residues and Plastics: a Simulation Approach to Predict Product Yields | Chemical Engineering Transactions [cetjournal.it]

- 8. biofueljournal.com [biofueljournal.com]

- 9. mdpi.com [mdpi.com]

- 10. Thermogravimetric Assessment of Biomass: Unravelling Kinetic, Chemical Composition and Combustion Profiles [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 17. mdpi.com [mdpi.com]

Spectroscopic Data and Experimental Protocols for Xylosan (1,4-anhydro-α-D-xylopyranose): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Xylosan (1,4-anhydro-α-D-xylopyranose), a significant product of hemicellulose pyrolysis. Due to the limited availability of directly published, comprehensive experimental spectra for this compound, this document combines data from analyses of closely related anhydrosugars and general spectroscopic principles to provide a robust reference. Detailed experimental protocols for acquiring such data are also presented.

Introduction to this compound

This compound, with the systematic name 1,4-anhydro-α-D-xylopyranose, is a bicyclic anhydrosugar derived from the dehydration of xylose, a primary component of hemicellulose.[1] Its chemical formula is C₅H₈O₄ and it has a molar mass of 132.115 g·mol⁻¹.[1] The rigid, cage-like structure of anhydrosugars like this compound makes them interesting chiral building blocks in organic synthesis. Understanding their spectroscopic properties is crucial for their identification and characterization in complex mixtures, such as bio-oils derived from biomass pyrolysis, and for quality control in synthetic applications.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. The rigid bicyclic structure results in a unique set of chemical shifts and coupling constants. The data presented below is inferred from studies on similar 1,4-anhydrosugars.[2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 | ~5.4 - 5.6 | d | J₁,₂ ≈ 2.5 |

| H-2 | ~3.7 - 3.9 | ddd | J₁,₂ ≈ 2.5, J₂,₃ ≈ 8.0, J₂,₄ ≈ 1.0 |

| H-3 | ~4.0 - 4.2 | m | |

| H-4 | ~4.3 - 4.5 | m | |

| H-5α | ~3.8 - 4.0 | d | J₅α,₅β ≈ 10.0 |

| H-5β | ~3.6 - 3.8 | dd | J₅α,₅β ≈ 10.0, J₄,₅β ≈ 2.0 |

Solvent: D₂O. Reference: DSS or TMS.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~99 - 101 |

| C-2 | ~70 - 72 |

| C-3 | ~73 - 75 |

| C-4 | ~78 - 80 |

| C-5 | ~65 - 67 |

Solvent: D₂O. Reference: DSS or TMS.

Infrared (IR) Spectroscopy Data

The FT-IR spectrum of this compound is expected to be characterized by strong hydroxyl and C-O stretching bands, typical for carbohydrate structures. The absence of a carbonyl band distinguishes it from ring-opened xylose. The data is based on the general IR characteristics of polysaccharides and anhydrosugars.[3][4]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretching vibrations |

| ~2920 | Medium | C-H stretching vibrations |

| ~1425 | Medium | C-H bending vibrations |

| ~1100 - 1000 | Strong | C-O-C and C-O stretching (ether and alcohol) |

| ~895 | Weak | β-glycosidic linkage characteristic band |

Mass Spectrometry (MS) Data

Mass spectrometry of this compound, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation), would confirm its molecular weight and provide a characteristic fragmentation pattern. For the underivatized molecule, Electrospray Ionization (ESI) could be used.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₈O₄ |

| Molecular Weight | 132.115 g·mol⁻¹ |

| Expected [M+H]⁺ (ESI) | 133.0444 |

| Expected [M+Na]⁺ (ESI) | 155.0264 |

| Key Fragments (EI, after derivatization) | Dependent on derivatization agent (e.g., TMS) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For ¹H NMR in D₂O, lyophilize the sample from D₂O two to three times to exchange hydroxyl protons with deuterium.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-3 seconds.

-

Solvent suppression techniques (e.g., presaturation) should be used for spectra in H₂O/D₂O.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds.

-

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., DSS for D₂O) or the residual solvent peak.

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the purified this compound sample and spectroscopic grade Potassium Bromide (KBr).

-

Grind 1-2 mg of this compound with approximately 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Py-GC/MS) Protocol

This protocol is suitable for identifying this compound within a mixture of pyrolysis products from hemicellulose or xylan (B1165943).[5][6]

-

Sample Preparation: Place a small amount (0.1-1.0 mg) of the solid sample (e.g., xylan) into a pyrolysis cup.

-

Instrumentation: Use a pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC/MS).

-

Pyrolysis:

-

Set the pyrolysis temperature (e.g., 500-600 °C) and time (e.g., 10-20 seconds).

-

The pyrolysis is performed in an inert atmosphere (e.g., Helium).

-

-

Gas Chromatography:

-

The volatile pyrolysis products are swept directly into the GC injector.

-

Use a suitable capillary column (e.g., a polar column like one with a polyethylene (B3416737) glycol stationary phase).

-

Program the oven temperature, for instance, from 40 °C (hold for 2 min) to 280 °C at a rate of 10 °C/min.

-

-

Mass Spectrometry:

-

The MS is typically operated in Electron Ionization (EI) mode at 70 eV.

-

Scan a mass range of m/z 30-550.

-

-

Data Analysis: Identify the peaks in the total ion chromatogram by comparing their retention times and mass spectra with reference libraries (e.g., NIST) and literature data.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Thermochemical Pathways to Xylosan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylosan (1,4-anhydro-α-D-xylopyranose), an anhydrosugar derived from the hemicellulose component of lignocellulosic biomass, is a molecule of growing interest for its potential applications in synthetic chemistry and as a building block for novel therapeutics. This technical guide provides a comprehensive overview of the thermochemical conversion pathways for the production of this compound, with a focus on the pyrolysis of xylan (B1165943). It details experimental protocols, presents quantitative data on product yields, and outlines analytical workflows for the characterization of this compound. Furthermore, this guide explores the current, albeit limited, understanding of the biological significance of anhydrosugars, providing context for future research in drug development.

Introduction to this compound

This compound is the dehydrated form of the five-carbon sugar xylose, a primary constituent of xylan, which is a major component of hemicellulose in plant biomass.[1] The formation of this compound occurs primarily through thermochemical processes, most notably pyrolysis, which involves the thermal decomposition of biomass in the absence of oxygen.[1] Its rigid bicyclic structure makes it a valuable chiral starting material for the synthesis of a variety of organic molecules. While the biological activities of many complex carbohydrates are well-documented, the specific roles of anhydrosugars like this compound in cellular signaling are still largely unexplored, representing a nascent field for investigation by drug development professionals.

Thermochemical Conversion Pathways

The principal route for this compound production is the fast pyrolysis of xylan-rich biomass. This process involves rapidly heating the feedstock to high temperatures in an inert atmosphere, leading to the fragmentation of the polysaccharide chains and the formation of a complex mixture of volatile compounds, condensable liquids (bio-oil), and a solid char residue. This compound is a key component of the bio-oil fraction.

Key Reaction Mechanisms

The pyrolysis of xylan to this compound involves a series of complex reactions, including depolymerization, dehydration, and cyclization. Computational studies suggest that acyclic D-xylose is a critical intermediate in the formation of 1,4-anhydro-D-xylopyranose (this compound).[2][3] The primary proposed pathways include:

-

Glycosidic Bond Cleavage: The initial step involves the breaking of the β-1,4-glycosidic linkages in the xylan polymer to yield smaller oligosaccharides and xylose monomers.

-

Intramolecular Cyclization: Xylose then undergoes intramolecular dehydration and cyclization to form the more thermally stable anhydrosugar, this compound.

dot

Caption: Primary reaction pathway for the formation of this compound from xylan pyrolysis.

Quantitative Data on this compound Production

The yield of this compound from the pyrolysis of xylan is influenced by several factors, including temperature, heating rate, residence time, and the presence of catalysts. The following tables summarize the quantitative data from various studies on xylan pyrolysis.

| Feedstock | Pyrolysis Temperature (°C) | Reactor Type | Catalyst | This compound Yield (wt%) | Reference |

| Xylan | 500 | Fixed-bed | None | Not specified, but a major product | (Shen et al., as cited in[4]) |

| Xylan | 773 K (500 °C) | Wire mesh | None | ~5-10% (Estimated from graph) | (Hoekstra et al., as cited in[5]) |

| Xylan | 450 | Fixed-bed | ZnCl2 | Not specified, altered product distribution | [6] |

| Xylan | 450 | Fixed-bed | K2CO3 | Not specified, altered product distribution | [6] |

Note: Quantitative data for this compound is often reported as part of a broader product distribution, and direct comparisons can be challenging due to variations in analytical methods and reporting standards.

Experimental Protocols

Fast Pyrolysis of Xylan for this compound Production

This protocol is a synthesized methodology based on common practices in the literature for lab-scale fast pyrolysis of xylan.

Materials and Equipment:

-

Xylan from a specified source (e.g., beechwood, corncob)

-

Fixed-bed or drop-tube pyrolysis reactor

-

High-purity nitrogen or argon gas supply with mass flow controllers

-

Electric furnace with programmable temperature controller

-

Condensation train with cold traps (e.g., cooled with dry ice/acetone)

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

-

Analytical standards for this compound and other expected products

Procedure:

-

Sample Preparation: Dry the xylan sample in an oven at 105°C for at least 4 hours to remove moisture. Weigh approximately 1-5 grams of the dried xylan into a quartz sample holder.

-

Reactor Setup: Assemble the pyrolysis reactor system. Purge the system with an inert gas (e.g., nitrogen at 100 mL/min) for at least 30 minutes to create an oxygen-free environment.

-

Pyrolysis: Heat the furnace to the desired pyrolysis temperature (typically between 400-600°C) at a high heating rate (e.g., >100°C/s).

-

Product Collection: Introduce the xylan sample into the hot zone of the reactor. The volatile products are carried by the inert gas stream through the condensation train. The bio-oil, containing this compound, will condense in the cold traps.

-

Termination: After a short residence time (typically a few seconds to a minute), remove the sample holder from the hot zone. Continue the inert gas flow until the reactor has cooled down.

-

Product Recovery: Carefully collect the condensed bio-oil from the cold traps. Weigh the collected bio-oil and the char residue to determine the product yields.

-

Analysis: Analyze the bio-oil for its chemical composition, specifically for the quantification of this compound, using GC-MS.

Analytical Workflow for this compound Quantification

This workflow outlines the steps for the separation and quantification of this compound from the complex bio-oil matrix.

dot

References

A Technical Guide to the Potential Biological Activities of Xylosan and Related Compounds

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of Xylosan, with a broader discussion of its parent compounds, Xylan (B1165943) and Xylooligosaccharides (XOS), due to the limited research on this compound itself. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (1,4-anhydro-α-D-xylopyranose) is a monosaccharide anhydride (B1165640) produced during the pyrolysis of hemicellulose, a major component of wood and other plant biomass.[1] While its chemical structure is well-defined, research into its specific biological activities is currently limited. One study identified this compound as a constituent of certain bark extracts, but did not provide specific data on its bioactivity.[2] Given the scarcity of direct research on this compound, this guide will focus on the extensively studied biological activities of its parent polysaccharide, Xylan, and its derived oligosaccharides, Xylooligosaccharides (XOS). These compounds share structural similarities with this compound and their activities may provide insights into its potential therapeutic applications.

Biological Activities of Xylan and Xylooligosaccharides (XOS)

Xylan and XOS have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.

Xylooligosaccharides have shown significant antioxidant properties in various in vitro assays.[3] The antioxidant capacity is often attributed to the ability of these compounds to act as radical scavengers.[4]

Quantitative Data on Antioxidant Activity of XOS

| Compound/Extract | Assay | Result | Source |

| Unfiltered XOS solution from guava seed cake | DPPH Radical Scavenging | IC50 ≈ 4 g·L⁻¹ | [5] |

| Unfiltered XOS solution from banana pseudostem | DPPH Radical Scavenging | IC50 ≈ 8 g·L⁻¹ | [5] |

| Unfiltered XOS solutions | DPPH Radical Reduction | Up to 84.2% | [5] |

| XOS from enzymatic hydrolysis of xylan (DP 6-9) | DPPH Radical Scavenging | IC50 = 0.06 mg·mL⁻¹ | [5] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate antioxidant activity.[5]

-

Reagent Preparation: A stock solution of DPPH is prepared in ethanol (B145695) (e.g., 0.1 mM).[4]

-

Reaction Mixture: A small volume of the sample (e.g., 50 µl) is mixed with the DPPH solution (e.g., 50 µl).[4]

-

Incubation: The mixture is incubated in the dark at room temperature (e.g., 25°C) for a specified period (e.g., 120 minutes).[4]

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.[4] The decrease in absorbance corresponds to the radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[5]

Experimental Workflow for DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Polysaccharides derived from natural sources, including xylans, have demonstrated immunomodulatory and anti-inflammatory properties.[6] For instance, a xylopyranoside derivative, BC1, has been shown to inhibit the production of pro-inflammatory cytokines TNF-α and IL-1β.[7]

Quantitative Data on Anti-inflammatory Activity

| Compound | Model | Effect | Concentration/Dose | Source |

| BC1 (xylopyranoside) | In vitro (splenic lymphocytes) | Inhibition of TNF-α and IL-1β production | 31.25-250 µg/ml | [7] |

| BC1 (xylopyranoside) | In vivo (LPS-induced mice) | Reduction of TNF-α and IL-1β | 12.5-50 µg/kg | [7] |

| BC1 (xylopyranoside) | In vivo (arthritic rats) | Significant reduction in foot pad thickness | 1.5 mg/kg | [7] |

Experimental Protocol: In Vitro Cytokine Production Assay

This protocol outlines a general method for assessing the effect of a compound on cytokine production in macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: The cells are treated with various concentrations of the test compound (e.g., XOS).

-

Incubation: The cells are incubated for a specific period (e.g., 24 hours).

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant are measured using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

Signaling Pathway: XOS-Mediated Inhibition of Pro-inflammatory Cytokine Production

Xylooligosaccharides may exert their anti-inflammatory effects by modulating signaling pathways such as the Toll-like receptor 4 (TLR4) pathway.[3]

Caption: Proposed mechanism of XOS anti-inflammatory action via TLR4.

Recent studies have highlighted the antitumor potential of Xylooligosaccharides.[3] XOS has been shown to exhibit cytotoxicity against tumor cells and may influence the cellular antioxidant state.[3] The proposed mechanisms of action include the inhibition of lysosomes and effects on mitochondrial functionality.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability.

-

Cell Seeding: Tumor cells (e.g., U251MG glioblastoma cells) are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compound.

-

Incubation: The plate is incubated for a specified period (e.g., 48 hours).

-

MTS Reagent Addition: MTS reagent is added to each well.

-

Incubation: The plate is incubated for a further 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by viable cells.

-

Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).

-

Calculation: Cell viability is expressed as a percentage of the control, and the IC50 value is determined.

Logical Relationship: Proposed Antitumor Mechanisms of XOS

Caption: Multiple proposed pathways for the antitumor activity of XOS.

Chondroprotective Effects of this compound Polysulphate

It is important to distinguish this compound from this compound polysulphate, a semi-synthetic derivative of xylan. This compound polysulphate is used in veterinary medicine for the treatment of osteoarthritis due to its chondroprotective properties.[8] It has also been shown to possess biological activities similar to heparin.[8]

Conclusion and Future Directions

While direct evidence for the biological activities of this compound is currently lacking, the extensive research on its parent compounds, Xylan and Xylooligosaccharides, reveals a promising landscape of potential therapeutic applications. The antioxidant, anti-inflammatory, and antitumor properties of XOS, in particular, warrant further investigation. Future research should focus on isolating and characterizing the biological activities of pure this compound to determine if it shares the therapeutic potential of its related compounds. Such studies could open new avenues for the development of novel pharmaceuticals and nutraceuticals from hemicellulose-derived products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chemical analysis and antioxidant activities of bark extr... [degruyterbrill.com]

- 3. Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant State and TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Xylan, Xylooligosaccharides, and Aromatic Structures With Antioxidant Activity Released by Xylanase Treatment of Alkaline-Sulfite–Pretreated Sugarcane Bagasse [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of (20S*,24R*)-epoxy-9,19-cyclolanstane-3β,12β,16β,25-pentaol-3-O-β-D-xylopyranoside extracted from rhizoma Beesia on immunoregulation and anti-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimized alkylated cyclodextrin polysulphates with reduced risks on thromboembolic accidents improve osteoarthritic chondrocyte metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Xylosan: A Derivative of the Xylose Sugar Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylosan, with the systematic IUPAC name (1R,4R,5R,6R)-2,7-Dioxabicyclo[2.2.1]heptane-5,6-diol and more commonly known as 1,4-anhydro-α-D-xylopyranose, is a dehydrated derivative of the pentose (B10789219) sugar xylose.[1] Primarily formed during the pyrolysis of hemicellulose, a major component of lignocellulosic biomass, this compound represents a unique molecular scaffold. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and potential, though currently underexplored, applications in drug development. While direct pharmacological data on this compound is scarce, this document will also explore the known biological activities of related xylose derivatives to highlight potential areas of future investigation.

Introduction

Xylose, the second most abundant monosaccharide in nature after glucose, is a fundamental building block of hemicellulose.[2] Its anhydro derivative, this compound, is generated through an intramolecular dehydration reaction, typically under thermochemical conditions such as pyrolysis.[1] The rigid, bicyclic structure of this compound makes it an intriguing starting material for chemical synthesis and a potential pharmacophore. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers interested in its chemistry and potential biomedical applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 1,4-Anhydro-α-D-xylopyranose | [1] |

| Systematic IUPAC Name | (1R,4R,5R,6R)-2,7-Dioxabicyclo[2.2.1]heptane-5,6-diol | [1] |

| CAS Number | 51246-91-4 | [1] |

| Chemical Formula | C5H8O4 | [1] |

| Molar Mass | 132.115 g·mol−1 | [1] |

Synthesis of this compound

The primary route for this compound synthesis is the pyrolysis of xylan (B1165943), the major hemicellulose component rich in xylose units.

Pyrolysis of Xylan

Fast pyrolysis of xylan involves heating the biomass in the absence of oxygen at high temperatures with a short residence time. During this process, the glycosidic bonds of the xylan polymer are cleaved, and the resulting xylose monomers undergo intramolecular dehydration to form this compound. Quantum chemistry calculations have shown that acyclic D-xylose is a key intermediate in the formation of 1,4-anhydro-d-xylopyranose during pyrolysis.[3]

Experimental Protocol: Laboratory-Scale Pyrolysis of Xylan for this compound Production

This protocol describes a general procedure for the laboratory-scale production of a bio-oil containing this compound from xylan.

Materials:

-

Xylan (from birchwood or corncob)

-

Nitrogen gas (high purity)

-

Quartz tube reactor

-

Tubular furnace with temperature controller

-

Condensation system (e.g., cold trap with dry ice/acetone bath)

-

Gas flow meter

Procedure:

-

Place a known amount of dried xylan into the quartz tube reactor.

-

Assemble the reactor within the tubular furnace and connect the outlet to the condensation system.

-

Purge the system with nitrogen gas for at least 30 minutes to ensure an inert atmosphere.

-

Set the furnace to the desired pyrolysis temperature (typically in the range of 300-500°C).

-

Heat the reactor at a controlled rate while maintaining a steady flow of nitrogen.

-

The volatile products will pass into the condensation system, where the bio-oil containing this compound will be collected.

-

After the reaction is complete, cool the system down to room temperature under a nitrogen atmosphere.

-

Collect the bio-oil from the cold trap for further analysis and purification.

Logical Workflow for this compound Production and Isolation

Caption: Workflow for the production, isolation, and characterization of this compound.

Separation and Purification

The bio-oil produced from xylan pyrolysis is a complex mixture of various compounds. The separation of this compound from this mixture is a significant challenge. Techniques such as fractional condensation, solvent extraction, and column chromatography are employed to isolate and purify this compound.

Spectroscopic Characterization of this compound Derivatives

Table 2: 13C NMR Chemical Shifts for a this compound Derivative

| Carbon Atom | Chemical Shift (ppm) |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| Acetyl CH3 | Data not available |

| Acetyl C=O | Data not available |

| Benzyl CH2 | Data not available |

| Benzyl Aromatic | Data not available |

| Note: Specific chemical shift values for 2-O-acetyl-1,4-anhydro-3-O-benzyl-alpha-D-xylopyranose are proprietary and not publicly available.[4][5] The table structure is provided as a template for expected data. |

Biological Activities of Related Xylose Derivatives

As of the current literature, there is a notable absence of studies directly investigating the biological activities of this compound. However, research on other xylose derivatives, such as xylosides and xylooligosaccharides (XOS), has revealed a range of interesting pharmacological properties. These findings may suggest potential, yet unproven, avenues for future research into this compound.

Table 3: Reported Biological Activities of Xylose Derivatives

| Compound Class | Reported Biological Activity | Potential Therapeutic Area |

| Xylosides | Antimicrobial, Anticancer | Infectious Diseases, Oncology |

| Xylooligosaccharides (XOS) | Prebiotic, Immunomodulatory, Antioxidant | Gut Health, Inflammatory Disorders |

Signaling Pathways Modulated by Xylose Derivatives (Hypothetical for this compound)

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of other sugar derivatives. This is purely speculative and requires experimental validation.

Caption: Hypothetical signaling pathway potentially modulated by this compound derivatives.

Potential Applications in Drug Development

The unique and rigid bicyclic structure of this compound makes it an attractive scaffold for the synthesis of novel small molecules. Its polyhydroxylated nature allows for various chemical modifications to explore structure-activity relationships.

Potential research directions include:

-

Synthesis of this compound-based libraries: Creating a diverse collection of this compound derivatives for high-throughput screening in various disease models.

-

Glycomimetic design: Using the this compound core to mimic the structure of natural carbohydrates involved in biological recognition processes.

-

Prodrug development: Attaching known therapeutic agents to the this compound scaffold to potentially improve their pharmacokinetic properties.

Conclusion and Future Perspectives

This compound is a readily accessible, yet underexplored, derivative of the abundant monosaccharide xylose. While its primary role to date has been as a marker in pyrolysis studies, its unique chemical structure holds promise for applications in medicinal chemistry and drug development. The lack of data on its biological activity represents a significant knowledge gap and a compelling opportunity for future research. Elucidating the pharmacological profile of this compound and its derivatives could unlock the potential of this bio-based molecule for the development of novel therapeutics. Further studies are warranted to explore the synthesis of a variety of this compound derivatives and to systematically evaluate their biological effects in vitro and in vivo.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Alpha-d-xylopyranose | 6763-34-4 | Benchchem [benchchem.com]

- 3. Ab Initio and Kinetic Modeling of β-d-Xylopyranose under Fast Pyrolysis Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on the Natural Occurrence of Xylan in Lignocellulosic Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, structure, and analysis of xylan (B1165943), the second most abundant polysaccharide in nature, found within lignocellulosic biomass. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development and related fields who are interested in the utilization of this complex biopolymer.

Introduction to Xylan

Xylan is a major hemicellulose component found in the cell walls of terrestrial plants, playing a crucial structural role by cross-linking with cellulose (B213188) and lignin (B12514952).[1][2] It is a heteropolymer with a backbone composed of β-(1,4)-linked D-xylose residues.[1] The structure of xylan is complex and varies significantly depending on the plant source, but it is generally classified into three main types: glucuronoxylan (GX), arabinoxylan (AX), and glucuronoarabinoxylan (GAX).[1][3] These classifications are based on the type and arrangement of side chains, which can include acetyl groups, arabinose, and (4-O-methyl)glucuronic acid residues.[1][4] The specific composition and structure of xylan influence the physical and chemical properties of the lignocellulosic biomass and its amenability to industrial processing.

Natural Occurrence and Quantitative Distribution of Xylan

Xylan is ubiquitously present in a wide variety of lignocellulosic materials, including hardwoods, softwoods, and agricultural residues. The content and composition of xylan vary significantly among these sources.

Data Presentation: Xylan Content in Various Lignocellulosic Materials

The following table summarizes the typical xylan content in different types of lignocellulosic biomass, providing a comparative overview for researchers selecting feedstocks for specific applications.

| Lignocellulosic Material Category | Specific Example | Xylan Content (% of Dry Weight) | Reference(s) |

| Hardwoods | Poplar | 20-30% | [5] |

| Birch | up to 35% | [6] | |

| Eucalyptus | 15-30% | [6] | |

| Beechwood | 20-30% | [7] | |

| Softwoods | Pine | 10-15% | [1] |

| Spruce | 5-15% | [5] | |

| Agricultural Residues | Corn Stover | 22.4% | [8] |

| Sugarcane Bagasse | 22.4 - 28.7% | [8][9] | |

| Wheat Straw | ~30% | [10] | |

| Rice Straw | ~24% | [11] | |

| Barley Straw | ~38% | [11] |

Structural Diversity of Xylan Across Sources:

-

Hardwoods: The predominant xylan in hardwoods is O-acetyl-4-O-methylglucuronoxylan.[1][6] The backbone of xylose units is substituted with acetyl groups at the C2 and C3 positions and 4-O-methylglucuronic acid at the C2 position.[6]

-

Softwoods: Softwood xylan is primarily arabino-4-O-methylglucuronoxylan.[1][12] A key distinction from hardwood xylan is the absence of acetyl groups and the presence of α-(1,3)-linked arabinose units attached to the xylan backbone.[1][12]

-

Grasses and Agricultural Residues: Xylans in grasses, such as corn stover and sugarcane bagasse, are typically glucuronoarabinoxylans (GAX).[3][9] These are characterized by arabinose and glucuronic acid side chains and can be cross-linked to lignin through ferulic acid residues.[1]

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of xylan from lignocellulosic materials. These protocols are foundational for isolating and characterizing xylan for further research and development.

3.1. Protocol for Xylan Extraction using Dimethyl Sulfoxide (B87167) (DMSO)

This method is particularly useful for obtaining water-soluble xylan by preserving the acetyl groups.[13]

Materials:

-

Milled and delignified lignocellulosic biomass (e.g., corn stover)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Reaction flask with overhead mechanical stirrer

-

Filtration apparatus

-

Centrifuge

Procedure:

-

Delignification: Prior to xylan extraction, the biomass must be delignified. A common method is acid-chlorite bleaching.[13]

-

Extraction: a. Add approximately 50 g of delignified biomass to a 1 L reaction flask. b. Add DMSO at a ratio of approximately 14 mL per gram of biomass.[13] c. Stir the mixture at 20 rpm at a controlled temperature. For a faster extraction, the temperature can be raised to 70°C, which can reduce the extraction time by about 90% compared to room temperature extraction.[13] d. After the specified time (e.g., 2.5 hours at 70°C or 24 hours at room temperature), filter the solid material.[13] e. Repeat the extraction on the solid residue with fresh DMSO for the same duration.[13] f. Wash the final solid residue thoroughly with ethanol to remove any remaining DMSO and extracted xylan.[13]

-

Precipitation and Purification: a. Combine the DMSO extracts and ethanol washings. b. Add absolute ethanol to the combined filtrate.[14] c. Add a small amount of concentrated hydrochloric acid to facilitate precipitation.[14] d. Cool the solution to 4°C overnight to allow for complete precipitation of the xylan.[14] e. Centrifuge the mixture to collect the precipitated xylan. f. Wash the purified xylan with ethanol and diethyl ether, then dissolve it in water.[15] g. The purified xylan solution can then be lyophilized for storage.

3.2. Protocol for Quantification of Xylan Content (Two-Stage Sulfuric Acid Hydrolysis)

This standard laboratory analytical procedure from the National Renewable Energy Laboratory (NREL) is widely used for determining the carbohydrate composition of biomass.[16][17]

Materials:

-

Extractives-free, dried biomass sample

-

72% (w/w) Sulfuric acid (H₂SO₄)

-

Deionized water

-

Autoclave

-

High-Performance Liquid Chromatography (HPLC) system with a suitable carbohydrate analysis column (e.g., Bio-Rad Aminex HPX-87H)[18]

-

Sugar recovery standards (xylose, glucose, etc.)

Procedure:

-

Primary Hydrolysis: a. Weigh approximately 300 mg of the dry, extractives-free biomass sample into a pressure-tolerant test tube. b. Add 3.0 mL of 72% H₂SO₄ to the sample. c. Incubate in a water bath at 30°C for 60 minutes, stirring every 5-10 minutes to ensure complete mixing and hydrolysis.

-

Secondary Hydrolysis: a. Dilute the acid concentration to 4% by adding 84.0 mL of deionized water. b. Seal the tube and autoclave at 121°C for 1 hour.[18]

-

Sample Analysis: a. Allow the sample to cool. b. Take an aliquot of the hydrolysate and filter it through a 0.2 µm syringe filter. c. Analyze the filtered hydrolysate using an HPLC system to determine the concentration of monomeric sugars (xylose, glucose, arabinose, etc.).[18]

-

Calculation of Xylan Content: a. The concentration of xylose is determined from the HPLC analysis. b. The xylan content is calculated by multiplying the xylose concentration by a conversion factor of 0.88 (to account for the water molecule added during hydrolysis).

Signaling Pathways and Experimental Workflows

Visual representations of key biological and experimental processes are crucial for understanding the complex systems involved in xylan metabolism and analysis.

4.1. Enzymatic Hydrolysis of Xylan

The breakdown of xylan is a multi-step process involving a consortium of xylanolytic enzymes. The following diagram illustrates the key enzymes and their points of action on the xylan polymer.

Caption: Enzymatic breakdown of xylan into its constituent sugars.

4.2. Xylan Biosynthesis Pathway in Plants